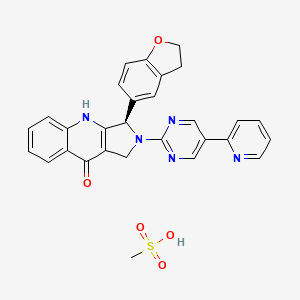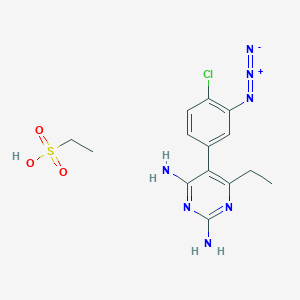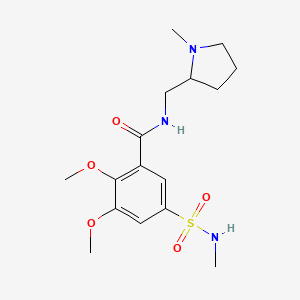![molecular formula C18H28ClNO3 B10826872 Prosidol [WHO-DD] CAS No. 135201-15-9](/img/structure/B10826872.png)
Prosidol [WHO-DD]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Prosidol is synthesized through a multi-step process involving the reaction of piperidine derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of prosidol involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Prosidol undergoes various chemical reactions, including:
Oxidation: Prosidol can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can lead to the formation of desethyl and despropionyl derivatives.
Substitution: Substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include hydroxy prosidol, desethyl prosidol, and despropionyl prosidol. These metabolites are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Prosidol has been extensively studied for its analgesic properties. It is used in various scientific research applications, including:
Chemistry: Prosidol is used as a model compound to study the synthesis and reactivity of piperidine derivatives.
Biology: Research on prosidol focuses on its interaction with opioid receptors and its effects on pain modulation.
Medicine: Prosidol is investigated for its potential use in pain management, particularly in oncology and palliative care.
Industry: Prosidol is used in the development of new analgesic formulations and drug delivery systems
Mechanism of Action
Prosidol exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, which is responsible for its analgesic and sedative effects. The binding of prosidol to these receptors inhibits the release of neurotransmitters involved in pain transmission, leading to pain relief and sedation .
Comparison with Similar Compounds
Prosidol is similar to other opioid analgesics such as pethidine, prodine, and kazcaine. it is unique in its chemical structure and pharmacological profile. Unlike some opioids, prosidol is claimed to be less addictive and more tolerable, although it still shares common side effects like nausea, itching, and respiratory depression .
List of Similar Compounds
- Pethidine
- Prodine
- Kazcaine
- Morphine
- Fentanyl
Prosidol’s unique combination of efficacy and tolerability makes it a valuable compound in the field of pain management and opioid research.
Properties
CAS No. |
135201-15-9 |
|---|---|
Molecular Formula |
C18H28ClNO3 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2;/h5-9H,3-4,10-15H2,1-2H3;1H |
InChI Key |
KSOANHSFDGXDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B10826789.png)
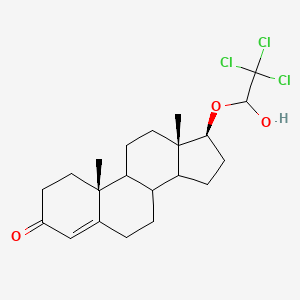
![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)
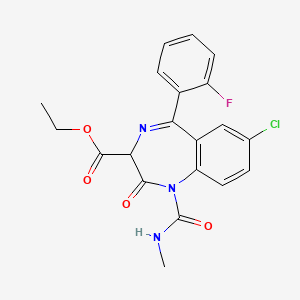
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[[(3S)-2-oxothiolan-3-yl]amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B10826817.png)
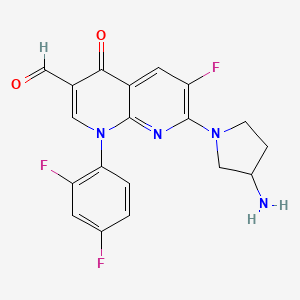
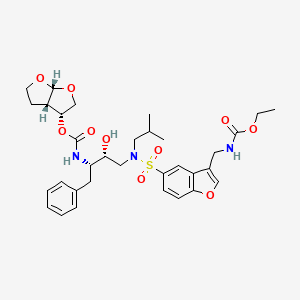
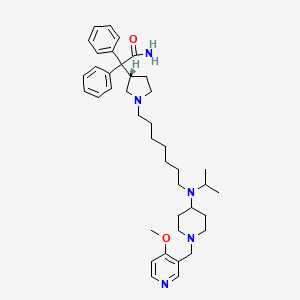
![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)
![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)
![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)
